Serum thymic factor

Description

BenchChem offers high-quality Serum thymic factor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serum thymic factor including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

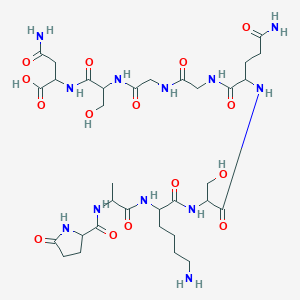

4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNDDBLJFPEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N12O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867044 |

Source

|

| Record name | 5-Oxoprolylalanyllysylserylglutaminylglycylglycylserylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Thymic Secretion: A Technical Guide to Serum Thymic Factor (Thymulin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of Serum Thymic Factor (FTS), now known as thymulin. It details the pivotal experiments that led to its identification and the elucidation of its structure and zinc-dependent biological activity. This document offers in-depth experimental protocols for the isolation, purification, and functional assessment of thymulin, alongside a compilation of quantitative data on its biological effects. Furthermore, it delineates the key signaling pathways modulated by thymulin, providing a foundation for understanding its mechanism of action and exploring its therapeutic potential.

Discovery and History

The story of serum thymic factor begins in the early 1970s with the pioneering work of Jean-François Bach and Mireille Dardenne. Their research was driven by the hypothesis that the thymus gland, a central organ of the immune system, secretes a humoral factor that influences T-lymphocyte differentiation and function.

1.1. The Rosette Inhibition Assay: A Key Methodological Advance

A significant breakthrough in the quest for this thymic factor was the development of the rosette inhibition assay.[1][2] This bioassay provided a means to detect and quantify the biological activity of the elusive factor. The assay is based on the principle that T-lymphocytes from thymectomized mice lose their sensitivity to the inhibitory effect of azathioprine (B366305) on their ability to form rosettes with sheep red blood cells. The addition of a serum sample containing the thymic factor could restore this sensitivity, providing a quantifiable measure of the factor's activity.

1.2. Initial Identification and Characterization

Using the rosette inhibition assay, Bach and his team demonstrated the presence of a "facteur thymique sérique" (FTS) in the serum of various species, including pigs and humans.[3] They observed that the levels of this factor declined with age and were absent in thymectomized individuals, strongly suggesting its thymic origin.[2]

1.3. Purification and Sequencing

The culmination of their early work was the purification of FTS from porcine serum and the determination of its amino acid sequence in 1977.[3] It was revealed to be a nonapeptide with the sequence: Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH . The synthesis of this nonapeptide confirmed that it possessed the full biological activity of the natural FTS.

1.4. The Role of Zinc: From FTS to Thymulin

A crucial subsequent discovery was the finding that the biological activity of FTS is dependent on the presence of zinc.[4] This led to the proposal of the name "thymulin" to denote the zinc-bound, biologically active form of the peptide. This finding explained discrepancies in biological activity observed by different research groups and highlighted the importance of this metal cofactor.

Biochemical and Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH | [3] |

| Molecular Weight | 858.87 g/mol | [3] |

| Cofactor | Zinc (Zn2+) | [4] |

| Structure | Nonapeptide | [3] |

Experimental Protocols

3.1. Rosette Inhibition Assay for Thymulin Activity

This protocol is a generalized representation based on the principles described in the original publications.[1][5][6]

-

Objective: To determine the biological activity of thymulin in a given sample.

-

Principle: The assay measures the ability of thymulin to restore the azathioprine sensitivity of rosette-forming T-cells from thymectomized mice.

-

Materials:

-

Spleen cells from adult thymectomized mice (e.g., C57BL/6).

-

Sheep red blood cells (SRBCs).

-

Azathioprine solution.

-

Test sample containing thymulin (e.g., serum, purified peptide).

-

Control samples (positive and negative).

-

Culture medium (e.g., RPMI-1640).

-

Hanks' Balanced Salt Solution (HBSS).

-

Ficoll-Paque for lymphocyte separation.

-

Microscope slides and coverslips.

-

-

Procedure:

-

Prepare a single-cell suspension of splenocytes from thymectomized mice in HBSS.

-

Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.

-

Wash the lymphocytes and resuspend them in culture medium.

-

Prepare serial dilutions of the test sample and control samples.

-

In a series of tubes, mix the lymphocyte suspension with the diluted samples and a fixed concentration of azathioprine.

-

Incubate the mixture at 37°C for 60-90 minutes.

-

Add a suspension of SRBCs to each tube and centrifuge at a low speed to facilitate rosette formation.

-

Gently resuspend the cell pellet and count the number of rosette-forming cells (a lymphocyte with three or more attached SRBCs) under a microscope.

-

The thymulin activity is expressed as the highest dilution of the sample that still significantly inhibits rosette formation compared to the control without thymulin.

-

3.2. Purification of Serum Thymic Factor (FTS) from Porcine Serum (Conceptual Outline)

This is a conceptual outline based on the original work of Bach and Dardenne. For precise details, refer to their 1977 publication.

-

Objective: To isolate and purify FTS from a biological source.

-

Principle: A multi-step chromatographic process to separate the nonapeptide from other serum components based on its physicochemical properties.

-

Starting Material: Large volumes of porcine serum.

-

Conceptual Steps:

-

Initial Fractionation: Ammonium sulfate (B86663) precipitation to enrich for proteins and peptides.

-

Gel Filtration Chromatography: Separation based on molecular size to isolate low molecular weight fractions.

-

Ion-Exchange Chromatography: Separation based on charge to further purify the peptide.

-

High-Performance Liquid Chromatography (HPLC): Final purification step to obtain a homogenous peptide.

-

Monitoring Activity: The rosette inhibition assay is used throughout the purification process to track the fractions with FTS activity.

-

3.3. Radioimmunoassay (RIA) for Thymulin

-

Objective: To quantify the concentration of thymulin in biological fluids.

-

Principle: A competitive binding assay where radiolabeled thymulin competes with unlabeled thymulin (in the sample) for binding to a limited number of specific antibodies. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled thymulin in the sample.

-

Materials:

-

Anti-thymulin antibody.

-

Radiolabeled thymulin (e.g., with 125I).

-

Thymulin standards of known concentrations.

-

Test samples.

-

Separation agent (e.g., second antibody, charcoal) to separate bound from free radiolabeled thymulin.

-

Gamma counter.

-

-

Procedure:

-

Incubate a fixed amount of anti-thymulin antibody with a fixed amount of radiolabeled thymulin and varying concentrations of either thymulin standards or the test samples.

-

Allow the mixture to reach equilibrium.

-

Separate the antibody-bound radiolabeled thymulin from the free radiolabeled thymulin using a separation agent.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the thymulin standards.

-

Determine the concentration of thymulin in the test samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Biological Activities and Quantitative Data

Thymulin exhibits a range of biological activities, primarily related to the immune system, but also extending to the neuroendocrine system.

4.1. Immunomodulatory Effects

-

T-cell differentiation: Thymulin promotes the differentiation of T-cell precursors into mature T-lymphocytes.

-

Enhancement of T-cell function: It enhances various T-cell functions, including helper and suppressor T-cell activity.

-

Modulation of cytokine production: Thymulin can modulate the production of various cytokines.

| Biological Effect | Cell Type | EC50 / IC50 | Reference |

| Inhibition of TNF-α release | A549 cells | IC50: 0.5 ± 0.01 ng/ml | [7][8] |

| Potentiation of IL-6 release | A549 cells | EC50: 1.4 ± 0.3 ng/ml | [7][8] |

4.2. Anti-inflammatory Effects

Thymulin has demonstrated significant anti-inflammatory properties in various experimental models. Its mechanism of action involves the downregulation of pro-inflammatory signaling pathways.

4.3. Neuroendocrine Effects

Thymulin has been shown to interact with the neuroendocrine system, influencing the release of pituitary hormones.

4.4. Circulating Levels of Thymulin

The concentration of biologically active thymulin in the plasma varies with age and physiological conditions.

| Species | Age Group | Thymulin Concentration (pg/ml) | Reference |

| Human | Newborns | Detectable | [1] |

| Human | 5-10 years | Peak levels | [1] |

| Human | Adolescence | Gradual decline | [1] |

| Human | 21-30 years | 2.66 ± 1.15 | [1] |

| Human | 36-80 years | Lowest levels | [1] |

| Human (Children) | Normal Range (titer) | 1/16 to 1/64 | [9] |

| Mouse (C57BL/6) | Young Adult | Higher than BALB/c | [10][11] |

| Mouse (BALB/c) | Young Adult | Lower than C57BL/6 | [10][11] |

Note: The rosette inhibition assay often reports activity as a titer, which is the reciprocal of the highest dilution showing activity.

Signaling Pathways

Thymulin exerts its biological effects by modulating intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

5.1. NF-κB Signaling Pathway

Thymulin has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[12][13] This inhibition is thought to occur through the downregulation of IκB-α phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[12]

5.2. MAPK Signaling Pathway

Thymulin also modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly p38 MAPK.[14][15] By reducing the phosphorylation of p38 MAPK, thymulin can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Conclusion

The discovery and characterization of serum thymic factor, or thymulin, represent a significant milestone in our understanding of the thymus's endocrine function. From its initial detection through the elegant rosette inhibition assay to its full biochemical elucidation and the recognition of zinc's critical role, the journey of thymulin has opened new avenues in immunology and neuroendocrinology. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and p38 MAPK, underscores its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. Further research into its receptor and downstream signaling events will undoubtedly pave the way for the development of novel immunomodulatory therapies.

References

- 1. Distribution of age-related thymulin titres in normal subjects through the course of life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on thymus products: III. Epithelial origin of the serum thymic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymulin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The rosette inhibition test in early pregnancy diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosette inhibition test for the demonstration of thymus-dependent lymphocyte sensitization in Graves's disease and Hashimoto's thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymulin evokes IL-6-C/EBPbeta regenerative repair and TNF-alpha silencing during endotoxin exposure in fetal lung explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Serum thymic hormone thymulin activity is normal in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of age on circulating and splenic leukocyte populations in C57BL/6 and BALB/c male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyagen.com [cyagen.com]

- 12. The Anti-Inflammatory and Immunomodulatory Activity of Thymulin Peptide is NF-κB-Dependent and Involves the Downregulation of IκB-α [pubs.sciepub.com]

- 13. Thymulin and zinc (Zn2+)-mediated inhibition of endotoxin-induced production of proinflammatory cytokines and NF-kappaB nuclear translocation and activation in the alveolar epithelium: unraveling the molecular immunomodulatory, anti-inflammatory effect of thymulin/Zn2+ in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thymulin treatment attenuates inflammatory pain by modulating spinal cellular and molecular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medicalantiaging.com [medicalantiaging.com]

The Immunomodulatory Functions of Facteur Thymique Sérique (FTS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Facteur Thymique Sérique (FTS), also known as thymulin, is a zinc-dependent nonapeptide hormone produced by the epithelial cells of the thymus gland.[1][2][3] It plays a crucial role in the regulation and differentiation of T-lymphocytes, thereby influencing a wide spectrum of immune responses. This technical guide provides an in-depth overview of the core functions of FTS in immunity, presenting quantitative data on its effects, detailed experimental protocols for its study, and a proposed signaling pathway for its mechanism of action.

Introduction

The thymus gland is the primary site of T-cell maturation, a critical process for the establishment of a functional adaptive immune system. Within the thymic microenvironment, a variety of signaling molecules, including thymic hormones, orchestrate the development of T-lymphocytes from their hematopoietic precursors.[4] Facteur Thymique Sérique (FTS), first isolated and characterized for its ability to induce T-cell differentiation markers, is one of the key hormonal products of the thymus.[2][4] Its biological activity is critically dependent on the presence of zinc, with which it forms an active metallopeptide complex. This guide will explore the multifaceted role of FTS in immunity, with a focus on its cellular and molecular mechanisms.

Biochemical Properties

FTS is a nonapeptide with the amino acid sequence . Its synthesis can be achieved through solid-phase peptide synthesis methodologies. The biological activity of FTS is conferred by its equimolar association with a zinc ion.

Core Immunological Functions

The primary immunological function of FTS is the induction of T-cell differentiation and maturation.[4] It acts on T-cell precursors, promoting the expression of T-cell-specific surface markers and enhancing their functional capabilities. Beyond this central role, FTS exhibits a broader range of immunomodulatory effects:

-

Regulation of T-Cell Subsets: FTS has been shown to influence the balance of T-helper and T-suppressor cell populations.

-

Enhancement of T-Cell Proliferation: In vitro studies have demonstrated that FTS can stimulate the proliferation of immature thymocytes.[1]

-

Modulation of Cytokine Production: FTS can regulate the production of various cytokines by immune cells, thereby influencing the nature and intensity of an immune response. It has been shown to prevent the overproduction of pro-inflammatory cytokines.[5]

-

Neuroendocrine-Immune Axis: FTS also acts as a messenger between the neuroendocrine and immune systems, with its production being influenced by pituitary hormones and, in turn, FTS itself being able to modulate neuroendocrine functions.

Quantitative Data on FTS Function

The following tables summarize the available quantitative data on the effects of FTS on various immunological parameters.

| Parameter | Cell Type | FTS Concentration | Observed Effect | Reference |

| T-Cell Proliferation | Mouse Thymocytes | 1-100 pg/mL | Stimulation of [3H]thymidine incorporation | [1] |

| Cytokine Regulation (in vivo) | LPS-treated mice | 15 µ g/100g body weight | Prevention of the accumulation of plasma pro-inflammatory cytokines (IL-1β, IL-2, IL-6, TNF-α, IFN-γ) | [5] |

| T-Cell Marker Induction | Lymphocytes from immunodeficient children | 0.25, 2.5, and 25 ng/mL | Increased percentage of cells bearing the Lyt1 T-cell marker | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FTS.

Quantification of Thymulin (FTS) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from a commercially available Thymulin ELISA kit and is intended for the quantitative determination of Thymulin in serum and thymus preparations.

Materials:

-

Microtiter plate pre-coated with anti-Thymulin antibodies

-

ELISA wash buffer concentrate (10x)

-

Conjugate (streptavidin-peroxidase-labeled)

-

Lyophilized standards (0, 0.03, 0.13, 0.64, 3.2, 16 ng/ml)

-

Lyophilized controls

-

Assay buffer

-

Tracer (biotinylated Thymulin)

-

TMB substrate

-

ELISA stop solution

-

Samples (serum or thymus preparations)

-

Horizontal mixer

-

Microplate reader

Procedure:

-

Bring all reagents and samples to room temperature (15–30 °C) and mix well.

-

Prepare the wash buffer by diluting the 10x concentrate 1:10 with ultrapure water.

-

Wash the pre-coated microtiter plate 5 times with 250 µl of wash buffer per well. After the final wash, tap the inverted plate firmly on absorbent paper.

-

Add 150 µl of assay buffer into each well.

-

Add 50 µl of standards, controls, or samples into the respective wells.

-

Cover the strips and incubate for 1 hour at room temperature (15–30 °C) with shaking on a horizontal mixer.

-

Add 50 µl of reconstituted tracer into each well and shake gently.

-

Cover the strips and incubate for 16–20 hours at 2–8 °C with shaking on a horizontal mixer.

-

Discard the contents of each well and wash 5 times with 250 µl of wash buffer.

-

Add 200 µl of conjugate into each well.

-

Cover the strips and incubate for 1 hour at room temperature (15–30 °C) with shaking on a horizontal mixer.

-

Discard the contents of each well and wash 5 times with 250 µl of wash buffer.

-

Add 200 µl of TMB substrate into each well.

-

Incubate for 10–20 minutes at room temperature in the dark.

-

Add 50 µl of ELISA stop solution to each well and mix.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the concentration of Thymulin in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations.

In Vitro T-Cell Differentiation Assay (General Protocol)

This is a general protocol for inducing T-cell differentiation from naïve CD4+ T-cells. To specifically assess the effect of FTS, it would be added to the differentiating culture medium at various concentrations.

Materials:

-

24-well tissue culture plates

-

Sterile PBS

-

Anti-CD3 and anti-CD28 antibodies

-

Naïve CD4+ T-cells

-

RPMI 1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine

-

Recombinant cytokines (e.g., IL-2, IL-12, IL-4, IFN-γ, TGF-β) and neutralizing antibodies (e.g., anti-IL-4, anti-IFN-γ) for directing differentiation into specific lineages (Th1, Th2, Th17, iTreg).

-

Facteur Thymique Sérique (FTS) at various concentrations.

-

Flow cytometer and relevant antibodies for surface and intracellular markers.

Procedure:

-

Plate Coating:

-

Prepare a solution of anti-CD3 and anti-CD28 antibodies at 1 µg/mL in sterile PBS.

-

Add 500 µL of the antibody solution to each well of a 24-well plate.

-

Incubate the plate at 4°C overnight.

-

-

Cell Preparation and Culture:

-

The following day, aspirate the antibody solution and wash each well twice with 1 mL of sterile PBS.

-

Prepare differentiating culture medium for the desired T-cell lineage by adding the appropriate cytokines and neutralizing antibodies. For a baseline (Th0) differentiation, IL-2 (e.g., 5 ng/mL) is typically added.

-

Add FTS to the differentiating culture medium at the desired final concentrations.

-

Resuspend naïve CD4+ T-cells at a concentration of 1 x 10^6 cells/mL in the prepared culture medium.

-

Add 1 mL of the cell suspension to each well of the antibody-coated plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

-

Analysis:

-

After the incubation period, harvest the cells.

-

Analyze the differentiated T-cell subsets by flow cytometry using antibodies against lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for iTreg) and by measuring the production of signature cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) through intracellular cytokine staining or ELISA of the culture supernatant.

-

Solid-Phase Synthesis of Facteur Thymique Sérique (FTS)

This is a generalized workflow for the synthesis of a nonapeptide like FTS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow:

Caption: A generalized workflow for the solid-phase synthesis of a peptide such as FTS.

Proposed Signaling Pathway of FTS in T-Cells

While the precise receptor for FTS on T-lymphocytes has not been definitively identified, the functional effects of FTS on T-cell activation and differentiation suggest the involvement of a G-protein coupled receptor (GPCR).[7] Activation of GPCRs typically initiates a cascade of intracellular events involving second messengers and protein kinases.[7] Based on the known signaling pathways in T-cells, a plausible, though hypothetical, signaling pathway for FTS is proposed below.

Proposed FTS Signaling Cascade:

Caption: A proposed signaling pathway for FTS in T-lymphocytes.

This hypothetical pathway suggests that FTS binding to a GPCR activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which in turn activates calcineurin, a phosphatase that dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[8] DAG activates Protein Kinase C (PKC), which can lead to the activation of other transcription factors such as AP-1.[9] The nuclear translocation of NFAT and the activation of AP-1 would then drive the expression of genes involved in T-cell differentiation and cytokine production.[10][11]

Conclusion

Facteur Thymique Sérique is a key thymic hormone with significant immunomodulatory properties, primarily centered on the differentiation and function of T-lymphocytes. While its general roles are well-established, a deeper understanding of its quantitative effects and the precise molecular mechanisms of its action is still an active area of research. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important immunomodulatory peptide. Further investigation into the FTS receptor and its direct signaling cascade will be crucial for the development of targeted therapies that leverage the immunoregulatory functions of thymulin.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. en.wikipedia.org [en.wikipedia.org]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Role of Serum Thymic Factor in T-Cell Differentiation and Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serum Thymic Factor (FTS), also known as thymulin, is a nonapeptide hormone produced by the epithelial cells of the thymus gland. Its biological activity is critically dependent on the presence of zinc, with which it forms an equimolar complex. Thymulin plays a pivotal role in the immune system, specifically in the differentiation and maturation of T-lymphocytes. It influences the entire spectrum of T-cell development, from the induction of early T-cell markers on progenitor cells to the modulation of mature T-cell functions, including cytokine production and the balance between helper and suppressor T-cell populations. This technical guide provides an in-depth overview of the mechanisms of action of thymulin, its effects on T-cell subsets, detailed experimental protocols for its study, and a summary of its signaling pathways.

Introduction to Serum Thymic Factor (Thymulin)

Thymulin is a well-characterized thymic hormone with the amino acid sequence .[1] It is exclusively produced by thymic epithelial cells and its biological activity is strictly dependent on its binding to a zinc ion, which confers a specific three-dimensional conformation necessary for receptor interaction.[1][2] The levels of active thymulin in the serum are known to decline with age, correlating with the involution of the thymus gland. Zinc deficiency has been shown to significantly impair thymulin activity, leading to compromised T-cell function.[3][4]

Role in T-Cell Differentiation and Maturation

Thymulin exerts its effects at various stages of T-cell development, both within the thymus (intrathymic) and in the peripheral lymphoid organs (extrathymic).

Intrathymic T-Cell Development:

-

Induction of T-Cell Markers: Thymulin induces the expression of key T-cell surface markers on progenitor cells derived from the bone marrow.[5][6] This includes the appearance of phenotypes such as HTLA (human T-lymphocyte antigen) and the ability to form rosettes with sheep erythrocytes (E-rosettes), a classic marker for human T-cells.[5]

-

Modulation of Thymocyte Subpopulations: It influences the transition of thymocytes through different developmental stages, including the double-negative (CD4-CD8-), double-positive (CD4+CD8+), and single-positive (CD4+ or CD8+) stages.

Extrathymic T-Cell Maturation and Function:

-

Enhancement of T-Cell Function: Thymulin enhances the functional capabilities of mature T-cells. This includes promoting T-cell proliferative responses to mitogens and enhancing cytotoxic T-lymphocyte (CTL) activity.[7]

-

Regulation of T-Helper and T-Suppressor Cell Activity: Thymulin exhibits a dose-dependent effect on T-cell subsets. Low doses (1-5 µg/kg) have been shown to preferentially stimulate helper T-cell (Th) function, while higher doses (15-20 µg/kg) tend to enhance suppressor T-cell (Ts) activity.[7]

-

Modulation of Cytokine Production: Thymulin influences the production of various cytokines by T-cells. It has been shown to increase the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, and Interferon-gamma (IFN-γ), a critical mediator of cellular immunity.[7] It can also modulate the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Quantitative Data on Thymulin's Effects

The following tables summarize the quantitative effects of thymulin on various aspects of T-cell biology.

| Parameter | Thymulin Concentration/Dose | Observed Effect | Reference |

| T-Cell Subset Modulation | |||

| Helper T-Cell Function | 1 - 5 µg/kg (in vivo) | Restoration of helper T-cell function in immunodeficient animals. | [7] |

| Suppressor T-Cell Function | 15 - 20 µg/kg (in vivo) | Enhancement of suppressor T-cell activity. | [7] |

| Cytokine Production | |||

| Interleukin-2 (IL-2) | Not specified | Promotes IL-2 production. | [6] |

| Interferon-gamma (IFN-γ) | Not specified | Promotes IFN-γ production. | [7] |

| T-Cell Surface Markers | |||

| HTLA Phenotype | Not specified | Induction of human T-lymphocyte antigen on bone marrow cells. | [5] |

| E-rosette Formation | Not specified | Induction of the ability to form E-rosettes in human bone marrow cells. | [5] |

Signaling Pathways of Thymulin in T-Cells

The precise signaling cascade initiated by thymulin is still under investigation, however, evidence points towards a G-protein coupled receptor (GPCR) mediated pathway. Upon binding of the zinc-thymulin complex to its receptor on the T-cell surface, a conformational change is induced in the receptor, leading to the activation of an associated G-protein. This initiates a downstream signaling cascade involving second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), and the phosphoinositide pathway.

The activation of Phospholipase C (PLC) by the G-protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation are critical for the downstream events leading to T-cell activation, proliferation, and differentiation. This includes the activation of transcription factors such as NF-κB, which translocates to the nucleus to regulate the expression of genes involved in T-cell function.

Experimental Protocols

Rosette Inhibition Assay for Thymulin Bioactivity

This bioassay is the classical method to determine the biological activity of thymulin, which is dependent on the presence of zinc.

Principle: Azathioprine (AZA) inhibits the formation of rosettes between mouse spleen T-lymphocytes and sheep red blood cells. The presence of biologically active thymulin enhances this inhibition. The titer of thymulin is the highest dilution of the sample that still produces significant rosette inhibition.

Detailed Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension of splenocytes from a thymectomized mouse in RPMI-1640 medium.

-

Wash the cells twice with RPMI-1640 and resuspend to a concentration of 2 x 10^7 cells/mL.

-

-

Assay Procedure:

-

Prepare serial dilutions of the serum sample or purified thymulin solution.

-

In a 96-well plate, mix 25 µL of the cell suspension with 25 µL of the sample dilution and 25 µL of a pre-titered concentration of azathioprine.

-

Incubate the plate for 60 minutes at 37°C.

-

Add 25 µL of a 1% suspension of sheep red blood cells (SRBCs) to each well.

-

Centrifuge the plate at 200 x g for 5 minutes to facilitate rosette formation.

-

Gently resuspend the cell pellets.

-

Count the number of rosette-forming cells (a lymphocyte with at least three adherent SRBCs) under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of rosette inhibition for each sample dilution compared to a control without thymulin.

-

The thymulin titer is the reciprocal of the highest dilution that causes at least 50% inhibition of rosette formation.

-

T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to thymulin stimulation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Principle: CFSE covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells. This allows for the tracking of cell divisions by flow cytometry.

Detailed Methodology:

-

Cell Preparation and Staining:

-

Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes using a density gradient centrifugation method.

-

Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).

-

Wash the cells three times with culture medium to remove unbound CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells in complete culture medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add varying concentrations of thymulin to the wells. Include a negative control (no thymulin) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze specific subpopulations.

-

Acquire the samples on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

Analyze the data using flow cytometry software to identify distinct peaks of fluorescence, each representing a cell generation.

-

Flow Cytometry for T-Cell Surface Marker Analysis

This protocol details the use of flow cytometry to analyze changes in T-cell surface marker expression following treatment with thymulin.

Principle: Fluorescently labeled antibodies that specifically bind to cell surface proteins (CD markers) are used to identify and quantify different T-cell subpopulations.

Detailed Methodology:

-

Cell Preparation and Treatment:

-

Isolate thymocytes or peripheral T-cells.

-

Culture the cells in the presence of various concentrations of thymulin for a predetermined time (e.g., 24-72 hours).

-

-

Antibody Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Resuspend the cells in FACS buffer and block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific binding.

-

Add a cocktail of fluorescently labeled antibodies against the markers of interest (e.g., CD4, CD8, CD25, CD69).

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Use appropriate gating strategies to first identify the lymphocyte population based on forward and side scatter, then gate on single cells, and finally identify T-cell subsets based on marker expression (e.g., CD4+ and CD8+ populations).

-

Analyze the expression levels of activation markers (e.g., CD25, CD69) within the different T-cell subsets.

-

Conclusion

Serum Thymic Factor (thymulin) is a crucial hormonal regulator of T-cell development and function. Its zinc-dependent activity underscores the importance of this trace element in cellular immunity. The ability of thymulin to induce the differentiation of T-cell progenitors and modulate the activity of mature T-cell subsets highlights its potential as a therapeutic agent for immunodeficiencies and other immune-related disorders. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the immunomodulatory properties of this important thymic hormone.

References

- 1. researchgate.net [researchgate.net]

- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 7. Store-operated Ca2+ influx causes Ca2+ release from the intracellular Ca2+ channels that is required for T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of zinc-bound thymulin

An In-depth Technical Guide on the Core Mechanism of Action of Zinc-Bound Thymulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymulin, a nonapeptide hormone produced by thymic epithelial cells, plays a pivotal role in the regulation of the immune system. Its biological activity is critically dependent on the presence of zinc, forming the active metallopeptide, zinc-thymulin. This technical guide delineates the core , focusing on its molecular interactions, signaling pathways, and quantifiable biological effects. This document provides a comprehensive overview of its immunomodulatory, anti-inflammatory, and neuroendocrine functions, supported by quantitative data and detailed experimental protocols.

Introduction

Thymulin is a key mediator of thymus gland function, primarily involved in T-cell differentiation and maturation[1]. The discovery that its biological activity is contingent upon the binding of a zinc ion was a seminal finding, establishing it as a metallopeptide[2][3]. This guide explores the intricate mechanisms through which zinc-thymulin exerts its effects, providing a valuable resource for researchers in immunology and drug development.

The Role of Zinc in Thymulin Activity

The biological activity of thymulin is inextricably linked to its binding with zinc. Zinc is not merely a cofactor but an essential component for the conformational change required for thymulin's interaction with its targets[2].

Zinc Binding and Affinity

Thymulin binds one zinc ion in an equimolar ratio[3]. This interaction induces a specific three-dimensional conformation necessary for its biological function. The binding affinity of zinc to thymulin has been quantified, as detailed in the table below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) for Zinc | 5 ± 2 x 10-7 M | Gel Filtration | [4] |

Table 1: Quantitative data for zinc binding to thymulin.

Immunomodulatory Effects: T-Cell Differentiation and Function

A primary function of zinc-thymulin is the induction of T-cell differentiation and the enhancement of various T-cell subset functions[1]. It influences the expression of T-cell surface markers and promotes the maturation of T-cell precursors.

Experimental Protocol: In Vitro T-Cell Differentiation Assay

This protocol outlines a method to assess the effect of zinc-thymulin on the differentiation of T-cell precursors.

Objective: To determine the effect of zinc-thymulin on the expression of T-cell differentiation markers on bone marrow cells or thymocytes.

Methodology:

-

Cell Isolation: Isolate bone marrow cells or thymocytes from a suitable animal model (e.g., mice)[5].

-

Cell Culture: Culture the isolated cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Thymulin Treatment: Treat the cells with varying concentrations of synthetic zinc-thymulin. Include a vehicle control group.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for differentiation.

-

Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against T-cell differentiation markers (e.g., PNA binding sites, CT-1a)[5].

-

Data Acquisition and Analysis: Acquire data using a flow cytometer and analyze the percentage of cells expressing the differentiation markers in treated versus control groups.

Experimental Workflow for T-Cell Differentiation Assay

A schematic of the in vitro T-cell differentiation assay workflow.

Anti-inflammatory Mechanism of Action

Zinc-thymulin exhibits potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This is achieved through the regulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

Cytokine Modulation

Zinc-thymulin has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various in vitro and in vivo models.

| Cytokine | Effect | IC50/EC50 | Cell Line | Reference |

| TNF-α | Suppression | IC50: 0.5 ± 0.01 ng/ml | A549 | [6] |

| IL-6 | Potentiation | EC50: 1.4 ± 0.3 ng/ml | A549 | [6] |

Table 2: Quantitative data on the effect of zinc-thymulin on cytokine production.

Signaling Pathways

Zinc-thymulin inhibits the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. It achieves this by preventing the nuclear translocation of NF-κB subunits.

Signaling Pathway of Zinc-Thymulin's Anti-inflammatory Action via NF-κB

References

- 1. Distribution of age-related thymulin titres in normal subjects through the course of life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A zinc-dependent epitope on the molecule of thymulin, a thymic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions Between Zinc and Thymulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the zinc binding site to the serum thymic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of synthetic thymulin on cell surface marker expression by avian T-cell precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymulin evokes IL-6-C/EBPbeta regenerative repair and TNF-alpha silencing during endotoxin exposure in fetal lung explants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Synthetic Serum Thymic Factor Nonapeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic nonapeptide, Serum Thymic Factor (FTS), also known as thymulin. It is intended for researchers, scientists, and professionals in drug development who are interested in the immunomodulatory, anti-inflammatory, and neuroendocrine effects of this thymic hormone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a deeper understanding of FTS's mechanism of action and its therapeutic potential.

Introduction

Serum Thymic Factor (FTS), a nonapeptide with the sequence , is a hormonally active peptide produced by the epithelial cells of the thymus gland. Its biological activity is critically dependent on the presence of zinc, forming a metallopeptide complex. Synthetic FTS has been the subject of extensive research due to its wide range of biological effects, primarily centered on the regulation of the immune system. It plays a crucial role in T-cell differentiation and maturation, enhancement of natural killer (NK) cell activity, and modulation of cytokine production.[1] Beyond its immunoregulatory functions, FTS exhibits anti-inflammatory, anti-apoptotic, and neuroendocrine activities. This guide consolidates the current knowledge on the biological activities of synthetic FTS, providing a technical resource for its study and potential therapeutic applications.

Quantitative Data on Biological Activity

The biological effects of synthetic FTS are dose-dependent. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of Synthetic FTS

| Cell Line | Ligand | Dissociation Constant (Kd) | Reference |

| Human T-cell lines (1301 and HSB2) | [3H]FTS | 3 nM | [2] |

Table 2: Effective Concentrations of Synthetic Thymic Peptides in Biological Assays

| Biological Effect | Peptide | Effective Concentration/Dose | System | Reference |

| Restoration of T-cell activities | Synthetic THF-gamma 2 (octapeptide) | A few nanograms (in vivo injection) | Immunodeficient ageing mice | [3] |

| Induction of Thy-1 antigen on pre-T cells | Synthetic FTS | Not specified | Mouse spleen cells | [4] |

Table 3: Baseline Cytokine Levels in Biological Fluids (for comparison)

| Cytokine | Fluid | Mean Concentration (Healthy Individuals) | Reference |

| Interleukin-2 (B1167480) (IL-2) | Serum | 164.5 pg/ml (pretreatment in tuberculosis patients) | [5] |

| Interferon-gamma (IFN-γ) | Serum | 10.83 pg/ml (pretreatment in tuberculosis patients) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of synthetic FTS. This section provides protocols for key experiments cited in the literature.

Azathioprine-Rosette Assay for FTS Activity

This bioassay is a classical method to determine the biological activity of FTS, which is based on its ability to restore the sensitivity of spleen cells from thymectomized mice to azathioprine-induced inhibition of rosette formation.

Materials:

-

Spleen cells from adult thymectomized mice.

-

Sheep red blood cells (SRBCs).

-

Synthetic FTS standard solutions.

-

Azathioprine (B366305) solution.

-

Hanks' Balanced Salt Solution (HBSS).

-

Fetal calf serum (FCS).

-

Trypan blue solution.

Procedure:

-

Preparation of Spleen Cell Suspension:

-

Aseptically remove the spleen from a thymectomized mouse.

-

Gently homogenize the spleen in a sterile tissue grinder with cold HBSS.

-

Filter the cell suspension through a sterile nylon mesh to remove debris.

-

Wash the cells twice with HBSS by centrifugation at 200 x g for 10 minutes at 4°C.

-

Resuspend the cells in HBSS supplemented with 5% FCS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 5 x 10^6 cells/mL.

-

-

Incubation with FTS:

-

In a series of microtiter plate wells, add 100 µL of the spleen cell suspension.

-

Add 10 µL of varying concentrations of synthetic FTS or control solution to the respective wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 90 minutes.

-

-

Rosette Formation:

-

Following incubation, add 10 µL of azathioprine solution (at a concentration that inhibits rosette formation in the absence of FTS) to each well.

-

Add 100 µL of a 1% SRBC suspension in HBSS to each well.

-

Centrifuge the plate at 150 x g for 5 minutes to facilitate cell pelleting.

-

Incubate the plate at 4°C for 1 hour to allow rosette formation.

-

-

Rosette Counting:

-

Gently resuspend the cell pellets.

-

Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Under a light microscope, count the number of rosette-forming cells (a lymphocyte with at least three adherent SRBCs) per 200 lymphocytes.

-

The activity of FTS is determined by its ability to restore the percentage of rosette-forming cells in the presence of azathioprine.

-

Flow Cytometry for T-Cell Differentiation Markers

Flow cytometry is a powerful technique to quantify the expression of cell surface markers, such as CD4, CD8, and Thy-1, which are indicative of T-cell differentiation.

Materials:

-

Lymphocyte cell suspension (e.g., thymocytes, splenocytes).

-

Synthetic FTS.

-

Phosphate-buffered saline (PBS).

-

FACS buffer (PBS with 2% FCS and 0.05% sodium azide).

-

Fluorochrome-conjugated monoclonal antibodies against T-cell markers (e.g., anti-CD4-FITC, anti-CD8-PE, anti-Thy-1-APC).

-

Fixable viability dye.

Procedure:

-

Cell Culture and Stimulation:

-

Culture lymphocytes in a suitable medium (e.g., RPMI-1640) supplemented with 10% FCS.

-

Treat the cells with varying concentrations of synthetic FTS or a vehicle control.

-

Incubate for a predetermined period (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Staining:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in FACS buffer and stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

-

Wash the cells with FACS buffer.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the T-cell markers of interest for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

-

Gate on the live, single-cell population and quantify the percentage of cells expressing the different T-cell markers.

-

Western Blot Analysis for NF-κB and p38 MAPK Activation

Western blotting is used to detect the phosphorylation and activation of key signaling proteins like NF-κB p65 and p38 MAPK in response to FTS stimulation.

Materials:

-

T-cell lysates.

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38 MAPK, anti-p38 MAPK).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis and Protein Quantification:

-

After stimulation with synthetic FTS, wash the T-cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways

Synthetic FTS exerts its biological effects through the activation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling cascades.

Caption: Overview of FTS signaling pathways.

Caption: Experimental workflow for FTS activity.

Conclusion

Synthetic serum thymic factor (FTS) is a pleiotropic nonapeptide with significant potential in immunotherapy and the treatment of inflammatory and neuroendocrine disorders. Its well-defined structure and multifaceted biological activities, including the induction of T-cell differentiation, modulation of cytokine networks, and activation of key signaling pathways, make it a compelling candidate for further drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its signaling mechanisms to aid researchers in their investigation of this promising therapeutic agent. Further research is warranted to fully elucidate the intricate molecular mechanisms of FTS action and to translate its therapeutic potential into clinical applications.

References

- 1. Forskolin-inducible cAMP pathway negatively regulates T-cell proliferation by uncoupling the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Effect of synthetic thymic humoral factor (THF-gamma 2) on T cell activities in immunodeficient ageing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Block of T lymphocyte differentiation by activation of the cAMP-dependent signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Change in serum concentrations of interleukin-2 and interferon-gamma during treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Serum Thymic Factor in Modulating Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Serum Thymic Factor (STF), also known as Thymulin, and its intricate role in the modulation of cytokine production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: Serum Thymic Factor (Thymulin)

Serum Thymic Factor is a nonapeptide hormone produced by the epithelial cells of the thymus gland.[1][2][3] Its biological activity is critically dependent on the presence of zinc, with which it forms a 1:1 complex.[4][5] Thymulin is recognized for its immunomodulatory and anti-inflammatory properties, primarily influencing T-cell differentiation and function.[2][5][6] Emerging evidence highlights its significant role in regulating the production of a wide array of cytokines, positioning it as a potential therapeutic agent for various inflammatory and autoimmune conditions.[7]

Quantitative Effects of Thymulin on Cytokine Production

Thymulin exerts a complex, often dose-dependent, and context-specific influence on the release of both pro-inflammatory and anti-inflammatory cytokines. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: Inhibitory Effects of Thymulin on Pro-Inflammatory Cytokine Production

| Cytokine | Cell/Model System | Stimulus | Thymulin Concentration | Observed Effect | Reference |

| IL-1β | Fetal alveolar type II epithelial cells | Endotoxin (B1171834) | IC₅₀ = 657 ng/mL | Dose-dependent inhibition of IL-1β release.[8] | [8] |

| IL-1β | Fetal alveolar type II epithelial cells | Endotoxin | IC₅₀ < 0.1 ng/mL (with 100 µM Zinc) | Synergistic amplification of inhibition with zinc.[8] | [8] |

| IL-1α | Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients | Basal | 1, 100, 1000 ng/mL | Significant inhibition at all tested doses (p < 0.05).[2] | [2] |

| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) from healthy volunteers & SLE patients | Basal | 1000 ng/mL | Significant inhibition in both groups (p < 0.05).[2] | [2] |

| TNF-α | Fetal alveolar type II epithelial cells | Endotoxin | IC₅₀ < 0.1 ng/mL (with 100 µM Zinc) | Synergistic amplification of inhibition with zinc.[8] | [8] |

| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) from healthy volunteers | Basal | 1, 100, 1000 ng/mL | Significant inhibition at all tested doses (p < 0.01).[2] | [2] |

| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients | Basal | 1000 ng/mL | Significant inhibition (p < 0.05).[2] | [2] |

| IL-6 | Rat model of inflammatory pain (CFA-induced) | CFA | Not specified | Reduction in spinal IL-6 production.[1] | [1] |

| IFN-γ | Research models of colitis | Not specified | Not specified | Suppression of IFN-γ production.[4] | [4] |

Table 2: Stimulatory and Other Effects of Thymulin on Cytokine Production

| Cytokine | Cell/Model System | Stimulus | Thymulin Concentration | Observed Effect | Reference |

| IL-1α | Peripheral Blood Mononuclear Cells (PBMCs) from healthy volunteers | Basal | 1 ng/mL | Significant increase in IL-1α release (p < 0.01).[2] | [2] |

| IL-10 | In vivo models | Not specified | Not specified | Elevation of the anti-inflammatory cytokine IL-10.[4] | [4] |

| IL-2 | Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients | Basal | 1000 ng/mL | Significant inhibition (p < 0.05).[2] | [2] |

Signaling Pathways Modulated by Thymulin

Thymulin's regulation of cytokine production is mediated through its interaction with key intracellular signaling pathways, primarily the NF-κB and p38 MAPK pathways. These pathways are central to the transcriptional regulation of inflammatory genes.

NF-κB and p38 MAPK Signaling

Thymulin has been shown to suppress the activation of NF-κB and the phosphorylation of p38 MAPK.[1][4] By inhibiting these pathways, thymulin effectively dampens the downstream transcription of genes encoding pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Caption: Thymulin's inhibition of pro-inflammatory cytokine production.

IL-10 Sensitive Pathway

In addition to suppressing pro-inflammatory signals, thymulin may also promote anti-inflammatory responses. Research suggests that thymulin can up-regulate an IL-10-sensitive pathway, contributing to a more controlled, anti-inflammatory state.[4][8]

Caption: Thymulin's activation of anti-inflammatory pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering a framework for the design of future studies on thymulin's immunomodulatory effects.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from studies investigating the effect of thymulin on cytokine release from human PBMCs.[2]

Objective: To quantify the in vitro effect of thymulin on the production of IL-1α, IL-2, IL-6, and TNF-α by PBMCs.

Materials:

-

Ficoll-Paque density gradient medium

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Human peripheral blood from healthy volunteers or patients

-

Thymulin (synthetic, zinc-complexed)

-

Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) for stimulation (optional)

-

96-well cell culture plates

-

ELISA or RIA kits for specific cytokines

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Wash and resuspend the isolated PBMCs in complete RPMI 1640 medium. Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

Experimental Setup:

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Add thymulin at various final concentrations (e.g., 1, 100, 1000 ng/mL).

-

For stimulated conditions, add LPS (e.g., 10 µg/mL) or PHA (e.g., 5 µg/mL).

-

Include control wells with cells alone (basal) and cells with stimulant only.

-

-

Incubation: Culture the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of IL-1α, IL-2, IL-6, and TNF-α in the supernatants using commercially available ELISA or RIA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the thymulin-treated groups to the control groups. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

Caption: Workflow for in vitro cytokine release assay using PBMCs.

In Vitro Cytokine Release Assay from Alveolar Epithelial Cells

This protocol is based on the study of thymulin's effect on endotoxin-induced cytokine release in fetal alveolar type II epithelial cells.[8]

Objective: To determine the inhibitory effect of thymulin, with and without zinc, on the release of IL-1β, IL-6, and TNF-α from alveolar epithelial cells.

Materials:

-

Primary fetal alveolar type II epithelial cells

-

Appropriate cell culture medium and supplements

-

Endotoxin (LPS)

-

Thymulin (synthetic)

-

Zinc Chloride (ZnCl₂)

-

24-well cell culture plates

-

ELISA kits for IL-1β, IL-6, and TNF-α

Methodology:

-

Cell Culture: Culture primary fetal alveolar type II epithelial cells to confluence in 24-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of thymulin for a specified period (e.g., 1 hour). For synergy experiments, also include a fixed concentration of ZnCl₂ (e.g., 100 µM).

-

Stimulation: Add endotoxin (LPS) to the wells to induce an inflammatory response. Include appropriate controls (cells alone, cells with LPS only, cells with thymulin/zinc only).

-

Incubation: Incubate the plates for a designated time (e.g., 24 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: Collect the cell-free supernatants for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of IL-1β, IL-6, and TNF-α using specific ELISA kits.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for thymulin's effect on each cytokine. Analyze the synergistic effect of zinc.

Conclusion and Future Directions

Serum Thymic Factor (Thymulin) is a potent modulator of cytokine production, exhibiting both anti-inflammatory and, in some contexts, pro-inflammatory effects. Its ability to suppress key pro-inflammatory cytokines through the inhibition of the NF-κB and p38 MAPK signaling pathways, coupled with its potential to enhance anti-inflammatory responses via an IL-10 sensitive pathway, underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular identity of thymulin's cell surface receptors, which remain largely uncharacterized.[4] A deeper understanding of these receptors will be crucial for the development of targeted therapies. Furthermore, additional in vivo studies are warranted to validate the promising in vitro findings and to explore the full therapeutic window of thymulin in various disease models. The development of stable, long-acting analogs of thymulin could also enhance its clinical applicability.[3] The data and protocols presented in this guide provide a solid foundation for advancing our understanding and harnessing the therapeutic potential of this intriguing thymic hormone.

References

- 1. Thymulin treatment attenuates inflammatory pain by modulating spinal cellular and molecular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymulin modulates cytokine release by peripheral blood mononuclear cells: a comparison between healthy volunteers and patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology and therapeutic potential of the thymic peptide thymulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. corepeptides.com [corepeptides.com]

- 5. Thymulin - Oath Peptides [oathpeptides.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory potential of thymulin-Zn(2+) in the alveolar epithelium: amelioration of endotoxin-induced cytokine release and partial amplification of a cytoprotective IL-10-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epithelial Origin of Serum Thymic Factor (Thymulin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum Thymic Factor (FTS), later named Thymulin, is a nonapeptide hormone crucial for T-cell differentiation and the modulation of various immune and neuroendocrine functions.[1][2] First described by Bach in 1977, its biological activity is dependent on the presence of zinc, forming a metallopeptide.[1][3][4] Early research established that the presence of this factor in the serum is entirely dependent on the thymus gland.[5][6] This guide provides an in-depth examination of the seminal evidence and experimental methodologies that pinpoint the thymic epithelial cells (TECs) as the exclusive source of thymulin production.[3][7][8]

Foundational Evidence for Epithelial Origin

The definitive localization of thymulin production to the epithelial component of the thymus was established through a series of elegant experiments involving thymectomy, thymus grafting, and the use of thymoma models.

A foundational study demonstrated that the level of Serum Thymic Factor (TF) disappears rapidly after adult thymectomy.[5] The activity could be restored by grafting a whole thymus. Critically, the same restorative effect was achieved by grafting a non-lymphoid epithelial thymoma or a pure epithelial thymus created by incubating a thymus in a cell-impermeable diffusion chamber.[5] Conversely, treating thymectomized animals with dispersed thymic lymphocytes or spleen cells failed to restore TF levels, providing strong evidence against a lymphoid origin.[5]

Immunohistochemical Localization

Immunohistochemistry has been a pivotal technique for visualizing the cellular source of thymulin within the thymus. Using highly specific monoclonal and polyclonal antibodies raised against synthetic FTS, researchers have consistently identified thymic epithelial cells as the producers of this hormone.[9][10][11]

Key Findings from Immunohistochemical Studies:

-

Cellular Localization: Anti-FTS antibodies specifically bind to thymic reticulo-epithelial cells.[9][11] The staining is observed in both stellate and globular shaped epithelial cells, sometimes showing fluorescent cytoplasmic granules.[12]

-

Intra-thymic Distribution: FTS-containing cells are found throughout the thymic parenchyma but are more concentrated in the medulla than in the cortex.[12] In human thymus, FTS has been visualized in the reticulo-epithelial cell network and in Hassall's corpuscles as early as 16 weeks of fetal life.[9][10]

-

Specificity: The specificity of this localization is confirmed by the absence of staining in other tissues (like gut, skin, spleen, lymph nodes) and by the abolishment of the signal when the antibody is pre-absorbed with synthetic FTS.[10][11] Double-labeling experiments using anti-keratin antibodies confirm the epithelial nature of the FTS-positive cells.[12]

In Vitro Evidence from Thymic Epithelial Cell Cultures

Studies using cultured thymic epithelial cells have provided direct proof of their capacity to synthesize and secrete thymulin. A method for ensuring the rapid and selective growth of thymic reticulo-epithelial cells (TREC) involves a culture medium where L-valine is replaced by D-valine.[13]

Using immunocytochemical techniques on these cultures, it was shown that the number of cells containing thymulin, as well as other thymic hormones like thymosin alpha 1 and thymopoietin, progressively increases during the culture period (from day 6 to day 12).[13][14] Light and electron microscopy revealed that the hormones are initially localized in cytoplasmic granules and later throughout the cytoplasm, corresponding to vacuoles and the cytosol, respectively, which is indicative of synthesis and excretion processes.[14]

Summary of Quantitative Data

While much of the foundational research is qualitative, some studies provide data that can be quantified regarding the hormonal output under various conditions.

| Parameter | Condition | Result | Reference |

| Thymulin-producing cells | In vivo Prolactin (PRL) treatment (C57BL/6 mice) | Dose-dependent increase in the number of thymulin-producing cells in the thymus. | [15] |

| Serum Thymulin Levels | In vivo Prolactin (PRL) treatment (C57BL/6 mice) | Dose-dependent and reversible increase in peripheral thymulin levels. | [15] |

| Serum Thymulin Levels | In vivo Growth Hormone (GH) treatment (aged dogs) | Partial restoration of low serum thymulin levels. | [8] |

| Extracellular Thymulin | In vitro oxidative stress (macrophages/fibroblasts) | Release of ~3-4 ng/mL of thymulin into culture media 2 hours post-exposure. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments that were instrumental in establishing the epithelial origin of thymulin.

The Rosette Assay (Bioassay for Thymulin Activity)

This bioassay was fundamental in early studies to measure the biological activity of thymulin in serum and other preparations. It is based on the principle that thymulin can induce the expression of T-cell markers on precursor cells.

Objective: To quantify the concentration of active thymulin based on its ability to convert Thy-1 negative precursor cells to Thy-1 positive T-cells.

Methodology:

-

Preparation of Precursor Cells: Spleen cells are harvested from congenitally athymic (nu/nu) mice.[17]

-

Enrichment: The spleen cell suspension is passed through a nylon wool column to deplete mature T-cells and enrich for precursor cells (Thy-1 negative).[17]

-

Incubation: The enriched precursor cells are incubated with serial dilutions of the test sample (e.g., serum from experimental animals) or with known concentrations of synthetic thymulin (for standard curve generation).

-

Induction: The incubation allows thymulin present in the sample to induce the expression of the Thy-1 surface antigen on the precursor cells.

-

Detection: The percentage of cells that have become Thy-1 positive is determined using anti-Thy-1 antibodies and a detection method such as immunofluorescence with analysis by a fluorescence-activated cell sorter (FACS).[17]

-

Quantification: The activity of the unknown sample is calculated by comparing the results to the standard curve generated with synthetic thymulin.

Immunohistochemistry for Thymulin Localization

Objective: To visualize the specific cells and structures within the thymus that contain thymulin.

Methodology:

-

Tissue Preparation: Thymus tissue from humans or mice is obtained and immediately snap-frozen in liquid nitrogen or fixed in a suitable fixative (e.g., paraformaldehyde) for paraffin (B1166041) embedding.[9][18]

-

Sectioning: Frozen or paraffin-embedded tissues are cut into thin sections (e.g., 5-7 µm) using a cryostat or microtome and mounted on glass slides.

-

Antibody Incubation (Primary): The sections are incubated with a primary antibody specific for thymulin (e.g., monoclonal or polyclonal anti-FTS).[9][12] This is typically done overnight at 4°C in a humidified chamber.

-

Washing: Slides are washed with a buffer (e.g., PBS) to remove unbound primary antibody.

-

Antibody Incubation (Secondary): A secondary antibody, which is conjugated to a fluorescent molecule (for immunofluorescence) or an enzyme like horseradish peroxidase (HRP) (for immunoperoxidase), is applied.[10][18] This secondary antibody is directed against the species of the primary antibody (e.g., goat anti-rabbit IgG).

-

Detection & Visualization:

-

For Immunofluorescence: Slides are mounted with a mounting medium containing an anti-fade reagent and visualized using a fluorescence microscope. FTS-positive cells will appear fluorescent.[10]

-

For Immunoperoxidase: A substrate for the HRP enzyme (e.g., diaminobenzidine, DAB) is added, which creates a colored precipitate at the site of the antigen.[18] The sections are then counterstained (e.g., with hematoxylin) and visualized with a light microscope.[18]

-

-

Controls: Specificity is confirmed by omitting the primary antibody or by pre-incubating the primary antibody with an excess of synthetic thymulin to block its binding sites.[10][11]

Signaling Pathways and Logical Relationships

Experimental Workflow for Confirming Epithelial Origin

The logical flow of the key experiments that collectively established the epithelial origin of Serum Thymic Factor.

Caption: Workflow demonstrating the logical progression of experiments that identified thymic epithelial cells as the source of FTS.

Neuroendocrine Regulation of Thymulin Production

The production and secretion of thymulin by thymic epithelial cells are not autonomous but are significantly influenced by the neuroendocrine system, forming a complex feedback loop.

Caption: Simplified signaling axis illustrating the neuroendocrine control of thymulin production by thymic epithelial cells.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Serum Thymic Factor - LKT Labs [lktlabs.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical characterisation of a serum thymic factor | Semantic Scholar [semanticscholar.org]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]